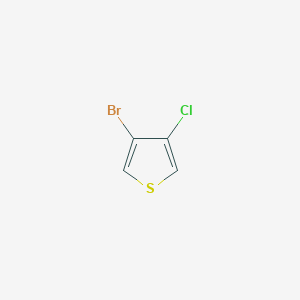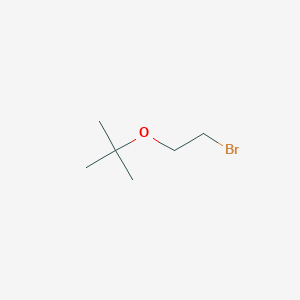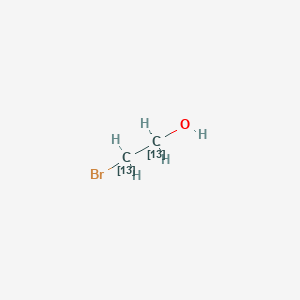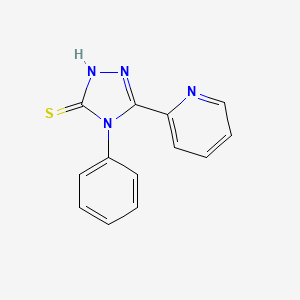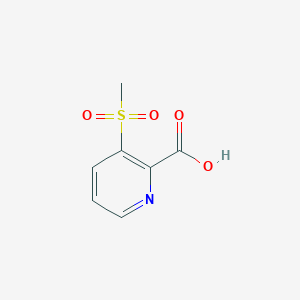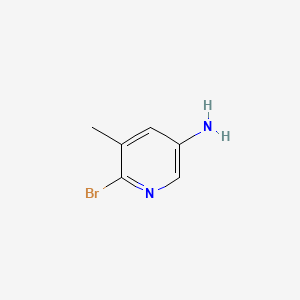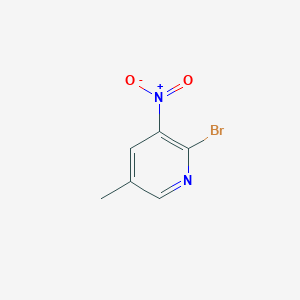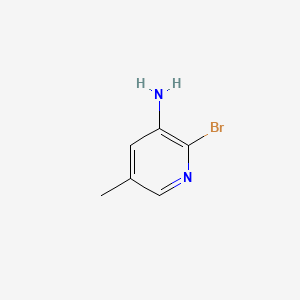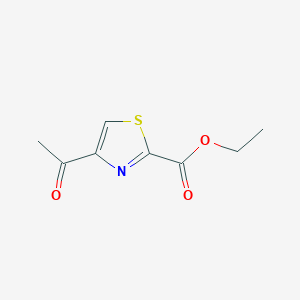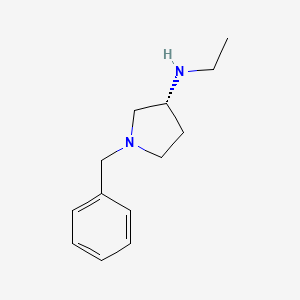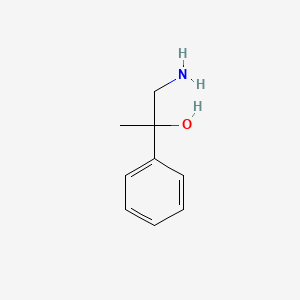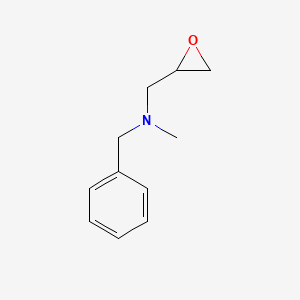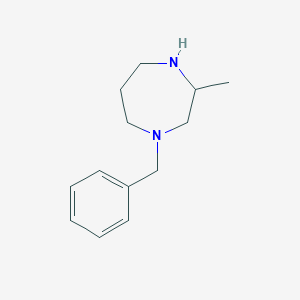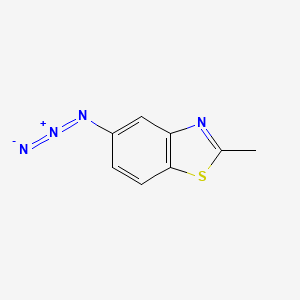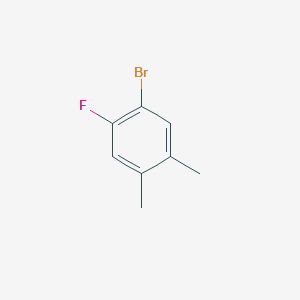
1-Bromo-2-fluoro-4,5-dimethylbenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, 1-bromo-4-[18F]fluorobenzene was prepared using nucleophilic aromatic substitution reactions with [18F]fluoride . These methods suggest that the synthesis of 1-Bromo-2-fluoro-4,5-dimethylbenzene could potentially be achieved through similar nucleophilic substitution reactions, possibly starting with a suitably substituted benzene precursor.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is often characterized using spectroscopic methods such as NMR. For example, the structures of various fluorinated benzene derivatives were confirmed by 19F NMR spectroscopy, which reflected their crowded molecular structures . Additionally, X-ray crystallography was used to investigate the molecular structures of certain phosphorus-containing benzene derivatives, revealing large bond angles around the phosphorus atoms . These techniques could be applied to determine the molecular structure of 1-Bromo-2-fluoro-4,5-dimethylbenzene and to understand the influence of the bromine and fluorine substituents on the benzene ring.
Chemical Reactions Analysis
The chemical reactivity of halogenated benzene derivatives can be quite versatile. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene was used as a starting material for various organometallic syntheses . The presence of bromine allows for further functionalization through reactions with organometallic reagents. This suggests that 1-Bromo-2-fluoro-4,5-dimethylbenzene could also serve as a versatile intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be influenced by the presence of halogen atoms. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the vibrational frequencies and molecular geometry, which were calculated using DFT methods . The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, were also studied, indicating that charge transfer occurs within the molecule . These properties are crucial for understanding the behavior of 1-Bromo-2-fluoro-4,5-dimethylbenzene in various environments and could be predicted using similar computational and spectroscopic methods.
Applications De Recherche Scientifique
SNAr Reactions Mechanism
1-Bromo-2-fluoro-4,5-dimethylbenzene plays a role in the study of aromatic nucleophilic substitution (SNAr) reactions. Research by Onyido and Hirst (1991) explored the impact of steric and electronic effects on SNAr reactions, focusing on various halogen-substituted compounds including 1-bromo-2-fluoro- and 1-bromo-2-chloro-3,5-dinitrobenzenes (Onyido & Hirst, 1991).
Vibrational Spectra Analysis
The study of the vibrational spectra of benzene derivatives, including 1-bromo-2-fluoro-4,5-dimethylbenzene, has been conducted to understand their molecular properties. Green, Harrison, and Kynaston (1971) provided comprehensive vibrational assignments for various trisubstituted benzenes, aiding in the analysis of these compounds' molecular structures (Green, Harrison, & Kynaston, 1971).
Synthesis of Sulphur-Functionalised Quinones
Aitken et al. (2016) explored the bromination of related benzene derivatives and their conversion into sulfur-functionalized quinones. The study included the synthesis of 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, a compound structurally similar to 1-bromo-2-fluoro-4,5-dimethylbenzene, demonstrating the compound's potential in organic synthesis (Aitken, Jethwa, Richardson, & Slawin, 2016).
Photochemical Reactions Studies
The compound's role in photochemical reactions has been examined. Voronkov et al. (2013) investigated the photochemical reactions of acyl iodides with various aryl halides, including 4-bromo-1,2-dimethylbenzene, a structurally similar compound to 1-bromo-2-fluoro-4,5-dimethylbenzene. This research offers insights into the behavior of such compounds under UV irradiation (Voronkov, Vlasova, Belousova, Vlasov, Vakul’skaya, Prozorova, & Khutsishvili, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-2-fluoro-4,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQMEWQVHCIKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-4,5-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



